molecular formula C12H20Cl2N2 B2642803 4-Benzylpiperidin-4-amine dihydrochloride CAS No. 885500-36-7

4-Benzylpiperidin-4-amine dihydrochloride

Cat. No. B2642803
CAS RN: 885500-36-7
M. Wt: 263.21
InChI Key: LPUJAHLEGSRILQ-UHFFFAOYSA-N
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Description

4-Benzylpiperidin-4-amine dihydrochloride is a research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C12H20CL2N2 . The InChI code is 1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;;/h1-5,12-14H,6-10H2;2*1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 263.21 .

Scientific Research Applications

Neurodegenerative Diseases

Research on compounds structurally related to "4-Benzylpiperidin-4-amine dihydrochloride" has shown potential in addressing neurodegenerative diseases. For example, compounds derived from benzylpiperidine have been investigated for their anti-cholinesterase activities and anti-Aβ-aggregation capabilities, which are crucial in the treatment of Alzheimer's disease (Mohamed et al., 2012). These findings suggest the relevance of benzylpiperidine derivatives in developing multi-targeted therapeutics for neurodegenerative conditions.

Chemical Synthesis and Catalysis

In chemical synthesis, the reactivity and functionalization of related piperidine compounds have been extensively studied. For instance, the regio- and stereoselective synthesis of trans-4-Amino-1-benzyl-3-hydroxypiperidines demonstrates the versatility of benzylpiperidine derivatives in organic synthesis (Veselov et al., 2009). Such studies provide insights into the manipulation of benzylpiperidine structures for the synthesis of complex organic molecules.

Antifungal Agents

Exploration into benzylpiperidine derivatives has also extended to the development of novel antifungal agents. Research has identified 4-aminopiperidines as promising candidates with significant antifungal activity, suggesting their potential as new chemotypes for antifungal drug development (Krauss et al., 2021). This indicates the potential for benzylpiperidine derivatives in addressing fungal infections through the inhibition of ergosterol biosynthesis.

Corrosion Inhibition

Benzylpiperidine derivatives have found applications in the field of corrosion inhibition as well. Schiff bases derived from pyrimidinyl benzylamine have been evaluated for their efficiency in protecting mild steel against corrosion in acidic environments (Ashassi-Sorkhabi et al., 2005). These findings highlight the potential industrial applications of benzylpiperidine derivatives in preserving metal integrity.

Metal–Organic Frameworks (MOFs)

Amine-functionalized metal–organic frameworks (MOFs) featuring benzylpiperidine derivatives have been explored for their catalytic properties. Such MOFs have been used as efficient heterogeneous base catalysts for the synthesis of tetrahydro-chromenes (Safarifard et al., 2015), demonstrating the utility of benzylpiperidine derivatives in facilitating organic transformations.

Mechanism of Action

4-Benzylpiperidin-4-amine dihydrochloride acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Safety and Hazards

In case of inhalation, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse with water . If swallowed, rinse mouth . In case of any discomfort, medical advice should be sought .

properties

IUPAC Name

4-benzylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;;/h1-5,14H,6-10,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUJAHLEGSRILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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